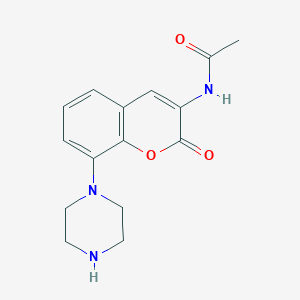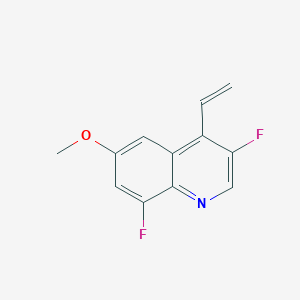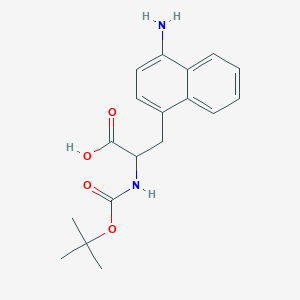
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that features a naphthalene ring substituted with an amino group and a Boc-protected alanine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Naphthalene Amination:
Boc Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted reactions during subsequent steps.
Alanine Coupling: The Boc-protected naphthylamine is then coupled with alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Nitro or nitroso derivatives of the naphthalene ring.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Free amine derivatives.
科学研究应用
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, potentially inhibiting or modifying their activity. The Boc group can be removed to expose the free amine, which can then participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(4-aminonaphthalen-1-yl)-N-Boc-L-alanine
- 3-(4-aminonaphthalen-1-yl)-N-Boc-D-alanine
Uniqueness
3-(4-Aminonaphthalen-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its racemic mixture of D and L enantiomers, which can exhibit different biological activities compared to the pure enantiomers. This compound’s structural features also allow for diverse chemical modifications, making it a versatile tool in synthetic chemistry and drug development.
属性
分子式 |
C18H22N2O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-(4-aminonaphthalen-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-15(16(21)22)10-11-8-9-14(19)13-7-5-4-6-12(11)13/h4-9,15H,10,19H2,1-3H3,(H,20,23)(H,21,22) |
InChI 键 |
YQOJSWOOPHEDMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C2=CC=CC=C12)N)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
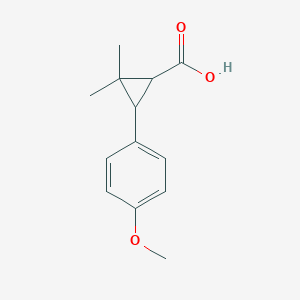
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide](/img/structure/B8648838.png)
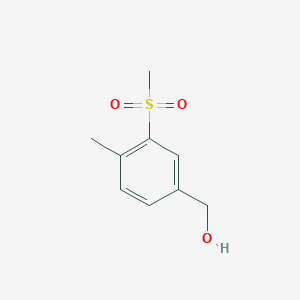

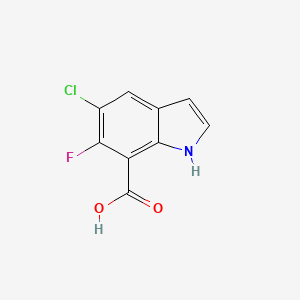


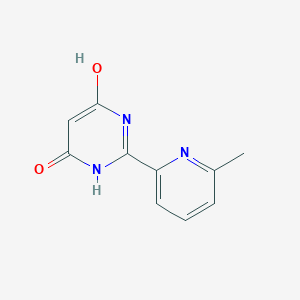
![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)
![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)
![2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8648896.png)
